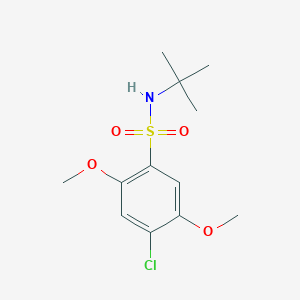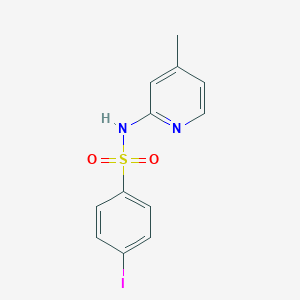
2-Isopropyl-1H-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-1H-perimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the perimidine family, which is a class of organic compounds that contain a fused ring system consisting of a pyrimidine and a benzene ring.
Mechanism of Action
The mechanism of action of 2-Isopropyl-1H-perimidine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various molecular targets in the body. For example, in cancer research, 2-Isopropyl-1H-perimidine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-Isopropyl-1H-perimidine has been shown to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 2-Isopropyl-1H-perimidine has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Furthermore, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
The advantages of using 2-Isopropyl-1H-perimidine in lab experiments include its high potency and selectivity towards specific molecular targets. In addition, this compound has good stability and solubility properties, which make it suitable for use in various experimental settings. However, the limitations of using 2-Isopropyl-1H-perimidine in lab experiments include its high cost and limited availability. Furthermore, this compound may exhibit off-target effects, which can complicate data interpretation and analysis.
Future Directions
There are several future directions for the research on 2-Isopropyl-1H-perimidine. Firstly, further studies are needed to elucidate the mechanism of action of this compound in different disease settings. Secondly, the potential use of 2-Isopropyl-1H-perimidine in combination therapies with other drugs should be investigated. Thirdly, the development of novel synthetic routes for the production of this compound should be explored. Finally, the in vivo efficacy and safety of 2-Isopropyl-1H-perimidine should be evaluated in preclinical and clinical studies.
Synthesis Methods
The synthesis of 2-Isopropyl-1H-perimidine involves the condensation of 2,4-dichloro-6-isopropylpyrimidine with an appropriate arylamine in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired product in good yields. The purity of the product can be improved by using column chromatography or recrystallization techniques.
Scientific Research Applications
2-Isopropyl-1H-perimidine has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-Isopropyl-1H-perimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-Isopropyl-1H-perimidine has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
2-Isopropyl-1H-perimidine |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-propan-2-yl-1H-perimidine |
InChI |
InChI=1S/C14H14N2/c1-9(2)14-15-11-7-3-5-10-6-4-8-12(16-14)13(10)11/h3-9H,1-2H3,(H,15,16) |
InChI Key |
RYNTXOSYMIOQJA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Canonical SMILES |
CC(C)C1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B273504.png)
![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)





![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)